molecular formula C8H3Cl2N3O2 B2383702 2,4-Dichloro-5-nitroquinazoline CAS No. 1596737-83-5

2,4-Dichloro-5-nitroquinazoline

Cat. No.: B2383702
CAS No.: 1596737-83-5
M. Wt: 244.03
InChI Key: GFQCKTKCUQZSOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-nitroquinazoline typically involves the nitration of 2,4-dichloroquinazoline. One common method includes the reaction of 2,4-dichloroquinazoline with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-nitroquinazoline is unique due to the specific positioning of the nitro and chlorine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .

Properties

IUPAC Name

2,4-dichloro-5-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-6-4(11-8(10)12-7)2-1-3-5(6)13(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQCKTKCUQZSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596737-83-5
Record name 2,4-dichloro-5-nitroquinazoline
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